molecular formula C10H7NO2 B12967151 7-Hydroxyquinoline-5-carbaldehyde

7-Hydroxyquinoline-5-carbaldehyde

Cat. No.: B12967151
M. Wt: 173.17 g/mol
InChI Key: KOBNLBXRYHCERE-UHFFFAOYSA-N
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Description

7-Hydroxyquinoline-5-carbaldehyde is a quinoline derivative with a hydroxyl group at the 7th position and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which introduces the formyl group at the 5th position of the quinoline ring. Another method is the Vilsmeier-Haack reaction, which also facilitates the formylation of the quinoline ring . The Duff reaction is another alternative for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, such as quinoline-5-carboxylic acid (from oxidation) or 7-hydroxyquinoline-5-methanol (from reduction).

Mechanism of Action

The mechanism of action of 7-Hydroxyquinoline-5-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups play crucial roles in its reactivity. For instance, the compound can form Schiff bases with amines, which are studied for their biological activities . The quinoline ring system also allows for interactions with DNA and proteins, contributing to its potential therapeutic effects .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

7-hydroxyquinoline-5-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-7-4-8(13)5-10-9(7)2-1-3-11-10/h1-6,13H

InChI Key

KOBNLBXRYHCERE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)O)C=O

Origin of Product

United States

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